molecular formula C9H7NO2S B6232407 2-(3-isothiocyanatophenyl)acetic acid CAS No. 15166-33-3

2-(3-isothiocyanatophenyl)acetic acid

Cat. No.: B6232407
CAS No.: 15166-33-3
M. Wt: 193.2
InChI Key:
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Description

2-(3-isothiocyanatophenyl)acetic acid is an organic compound with the molecular formula C9H7NO2S It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isothiocyanatophenyl)acetic acid typically involves the reaction of 3-isothiocyanatobenzyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the reaction of 3-isothiocyanatobenzyl bromide with potassium acetate in acetic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-isothiocyanatophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-isothiocyanatophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-isothiocyanatophenyl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, including the inhibition of enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-isothiocyanatophenyl)acetic acid is unique due to the presence of both the isothiocyanate and acetic acid functionalities.

Properties

CAS No.

15166-33-3

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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